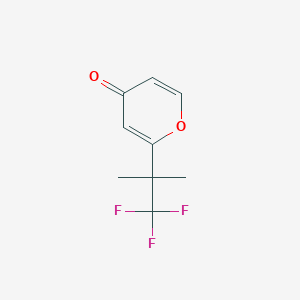
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one
Vue d'ensemble
Description
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one, also known as trifluoromethylpyranone (TFP), is an important organic compound that has gained increasing attention in recent years due to its potential applications in a wide range of fields. It is an organofluorine compound that contains a trifluoromethyl group and a pyranone ring. TFP is a colorless liquid with a sweet odor, and is soluble in water and organic solvents. It is used as a starting material in the synthesis of various other compounds, and is also used as an intermediate in pharmaceutical and agrochemical production.
Applications De Recherche Scientifique
TFP has a wide range of applications in scientific research. It is used as a reagent in various organic syntheses, such as the synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated compounds and the synthesis of fluorinated steroids. It is also used in the synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated polymers and polyesters. In addition, TFP has been used in the synthesis of fluorinated cyclic compounds, such as fluorinated ethers, lactones, and amines.
Mécanisme D'action
TFP is an important intermediate in the synthesis of various compounds. It can act as a nucleophile or an electrophile, depending on the reaction conditions. When acting as a nucleophile, TFP can react with electrophiles to form a 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated product. When acting as an electrophile, TFP can react with nucleophiles to form a 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-onehylated product.
Effets Biochimiques Et Physiologiques
TFP has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, TFP has been found to have antioxidant activity and to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
TFP is an important reagent in organic synthesis and is widely used in the laboratory. It has several advantages, including its low cost, its low toxicity, and its ability to react with a wide range of compounds. However, it also has some limitations, such as its reactivity with water, which can lead to the formation of byproducts.
Orientations Futures
There are many potential future directions for TFP research. These include the development of new synthesis methods for the compound, the exploration of its potential applications in the fields of medicine and agriculture, the study of its biochemical and physiological effects, and the development of new derivatives of TFP. In addition, further research is needed to explore the potential use of TFP as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-8(2,9(10,11)12)7-5-6(13)3-4-14-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXLUKUQVFCNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

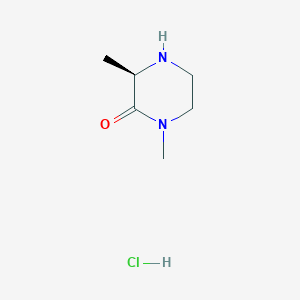
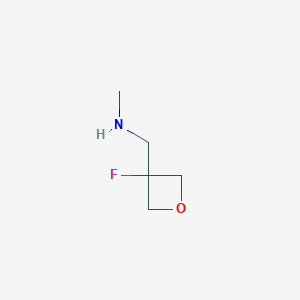
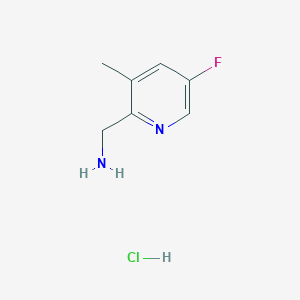
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
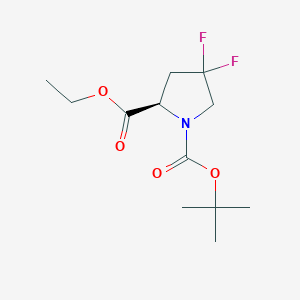
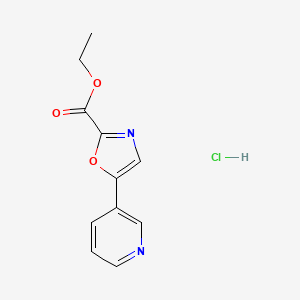
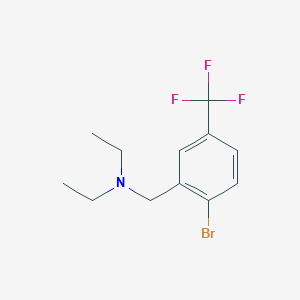
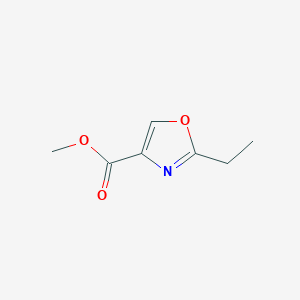
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
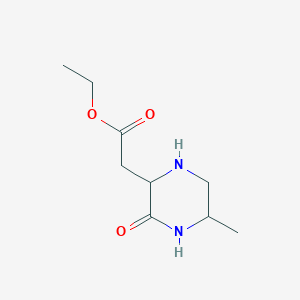
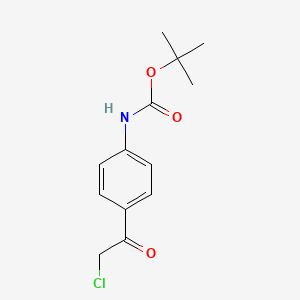
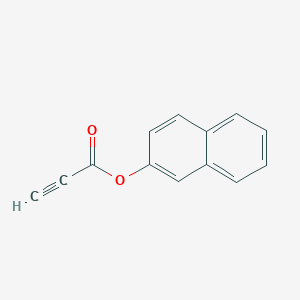
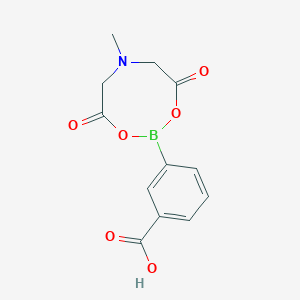
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)